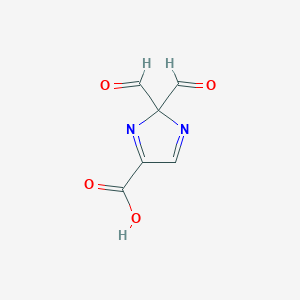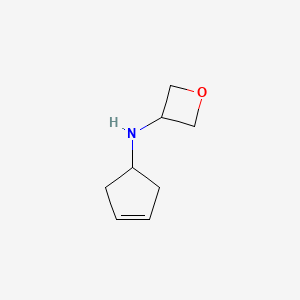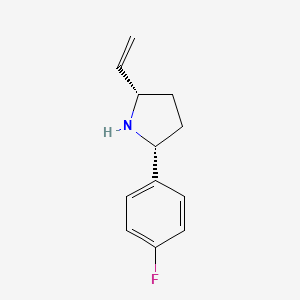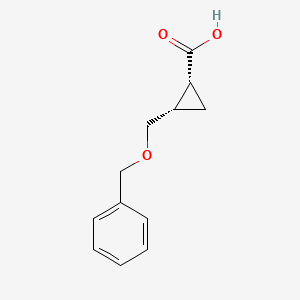
Piperazine-13C4 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-13C4 Dihydrochloride is a stable isotope-labeled compound with the molecular formula 2ClH·13C4H10N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine-13C4 Dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from protonated piperazine without the need for a protecting group .
Industrial Production Methods
Industrial production of piperazine derivatives often employs heterogeneous catalysis by metal ions supported on commercial polymeric resins. Reactions can proceed at room or higher temperatures in common solvents. Microwave acceleration of synthetic reactions has also been explored to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine-13C4 Dihydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Conditions often involve the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
Piperazine-13C4 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.
Industry: Applied in the production of polymers and other materials.
Mécanisme D'action
Piperazine-13C4 Dihydrochloride exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A basic compound used in various pharmaceutical applications.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylpiperazine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Piperazine-13C4 Dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions and metabolic pathways .
Propriétés
Formule moléculaire |
C4H12Cl2N2 |
|---|---|
Poids moléculaire |
163.03 g/mol |
Nom IUPAC |
(2,3,5,6-13C4)1,4-diazinane;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1+1,2+1,3+1,4+1;; |
Clé InChI |
CVVIJWRCGSYCMB-QLLNYKDXSA-N |
SMILES isomérique |
[13CH2]1[13CH2]N[13CH2][13CH2]N1.Cl.Cl |
SMILES canonique |
C1CNCCN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)





![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)




![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)


